4-(4-Phenylthiazol-2-ylamino)phenol
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Overview
Description
Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- typically involves the reaction of 4-phenyl-2-aminothiazole with phenol under specific conditions. One common method includes the use of a catalyst such as ZnO nanoparticles to facilitate the reaction . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- can be compared with other thiazole derivatives such as:
4-(2-Thiazolyl)phenol: This compound also contains a thiazole ring and exhibits similar biological activities, but with different potency and specificity.
2-Aminothiazole derivatives: These compounds have a similar thiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Phenol, 4-[(4-phenyl-2-thiazolyl)amino]- is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
3394-73-8 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C15H12N2OS/c18-13-8-6-12(7-9-13)16-15-17-14(10-19-15)11-4-2-1-3-5-11/h1-10,18H,(H,16,17) |
InChI Key |
DERMXGZWGLKTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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